10-Propylacridin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Propylacridin-10-ium bromide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, dye production, and biological research. The structure of this compound consists of an acridine core with a propyl group attached to the nitrogen atom and a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylacridin-10-ium bromide typically involves the alkylation of acridine. One common method is to react acridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Propylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
10-Propylacridin-10-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-Propylacridin-10-ium bromide primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 10-Propylacridin-10-ium bromide.
10-Methylacridin-10-ium bromide: Similar structure with a methyl group instead of a propyl group.
Acridone: An oxidized derivative of acridine.
Uniqueness
This compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
63892-99-9 |
---|---|
Molecular Formula |
C16H16BrN |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
10-propylacridin-10-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-11-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17;/h3-10,12H,2,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
COQAHQREOOTXAF-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.